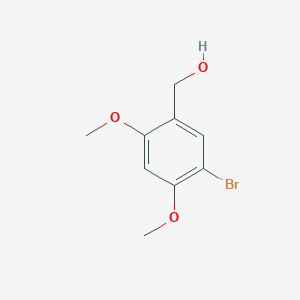

5-Bromo-2,4-dimethoxybenzyl alcohol

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds are widely utilized in diverse sectors, including the agricultural, dye, chemical, and pharmaceutical industries. nih.gov The introduction of a halogen atom into an aromatic ring, a process known as halogenation, is a crucial electrophilic aromatic substitution reaction. numberanalytics.com This modification can enhance the physicochemical properties of molecules, such as bioactivity, bioavailability, and stability, making them important precursors for new drugs. taylorandfrancis.com The presence of a halogen atom also allows for further selective modifications through cross-coupling reactions. taylorandfrancis.com

These compounds serve as versatile intermediates in the synthesis of a wide array of products, from pharmaceuticals like antidepressants and antihistamines to advanced materials such as high-performance polymers and dyes. numberanalytics.com However, their stability can also lead to persistence in the environment, raising concerns about their accumulation and potential toxic effects. nih.gov

Overview of Benzyl (B1604629) Alcohol Derivatives as Versatile Intermediates

Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis. They can be synthesized through various methods, including the selective oxidation of alkylated benzenes. acs.org These alcohols can be converted into a range of other functional groups, making them highly versatile intermediates. For instance, they can be transformed into the corresponding aldehydes or ketones through oxidation, or into benzyl chlorides via reaction with systems like HCl/dioxane. acgpubs.orgnih.gov The reactivity and selectivity of these transformations are often influenced by the substituents present on the aromatic ring. acgpubs.org

5-Bromo-2,4-dimethoxybenzyl alcohol: A Closer Look

This specific compound, with the CAS number 181819-62-5, is a white to pink-purple crystalline powder. bldpharm.comthermofisher.com

| Property | Value |

| Molecular Formula | C9H11BrO3 |

| Melting Point | 95°C to 100°C |

| Appearance | White to pink-purple crystalline powder |

| Table 1: Physical and Chemical Properties of this compound. thermofisher.com |

The synthesis of related bromo-dimethoxybenzyl compounds often involves the bromination of a dimethoxybenzaldehyde precursor. For example, 2-bromo-4,5-dimethoxy benzaldehyde (B42025) can be prepared by reacting 3,4-dimethoxy benzaldehyde with bromine in acetic acid. google.com This aldehyde can then be further modified.

While specific research detailing the direct applications of this compound is not extensively documented in the provided results, its structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields, leveraging the reactivity of the bromine atom and the benzyl alcohol functional group.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHVZRBOTWOZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,4 Dimethoxybenzyl Alcohol

Carbonyl Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde (B182550)

The reduction of the carbonyl group in 2-bromo-4,5-dimethoxybenzaldehyde is a key transformation to yield the target benzyl (B1604629) alcohol. This can be accomplished using several established methods, including hydride-based reagents and catalytic hydrogenation.

Hydride-based reducing agents are widely used for the conversion of aldehydes to alcohols due to their high efficiency and selectivity. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose.

For example, the reduction of a related compound, 2-amino-5-bromobenzoic acid, to 2-amino-5-bromobenzyl alcohol is achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF). orgsyn.org Although a different starting material, this demonstrates the utility of complex metal hydrides in reducing carbonyl functionalities. In a more direct analogy, a patent describes the reduction of 2-bromo-4,5-dimethoxycinnamonitrile using sodium borohydride in methanol (B129727) to yield the corresponding saturated nitrile, showcasing the reducing power of borohydrides in similar molecular frameworks. google.com

Catalytic hydrogenation offers another effective method for the reduction of aldehydes. This technique involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

A patent details the reduction of 2-bromo-4,5-dimethoxycinnamonitrile to 2-bromo-4,5-dimethoxybenzenepropionitrile using hydrogen gas and a 10% palladium on carbon catalyst in methanol. google.com This process resulted in a high yield of 84.6%. google.com While this example involves the reduction of a carbon-carbon double bond in conjugation with a nitrile, the conditions are often adaptable for the reduction of an aldehyde group. The choice between hydride reduction and catalytic hydrogenation often depends on factors such as the presence of other reducible functional groups in the molecule and the desired scale of the reaction.

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4,5-dimethoxycinnamonitrile | Sodium Borohydride | Methanol/Pyridine (B92270) | 2-Bromo-4,5-dimethoxybenzenepropionitrile | 81.4% | google.com |

| 2-Bromo-4,5-dimethoxycinnamonitrile | 10% Palladium on Carbon, H2 | Methanol | 2-Bromo-4,5-dimethoxybenzenepropionitrile | 84.6% | google.com |

| 2-Amino-5-bromobenzoic acid | Lithium Aluminum Hydride | THF | 2-Amino-5-bromobenzyl alcohol | 80-88% | orgsyn.org |

Reduction Pathways to the Benzyl Alcohol Moiety

Direct Reduction of 2-Bromo-4,5-dimethoxybenzoic Acid Derivatives

One of the fundamental approaches to synthesizing 5-Bromo-2,4-dimethoxybenzyl alcohol is through the direct reduction of the corresponding carboxylic acid, 2-Bromo-4,5-dimethoxybenzoic acid (also known as 6-Bromoveratric acid). sigmaaldrich.com This transformation requires a potent reducing agent capable of converting a carboxylic acid to a primary alcohol.

Detailed research findings indicate the use of lithium aluminum hydride (LiAlH₄) for this purpose. In a typical procedure, 2-Bromo-4,5-dimethoxybenzoic acid is treated with an excess of LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is initiated at a reduced temperature (0 °C) and then allowed to proceed at room temperature for an extended period to ensure complete conversion. One documented synthesis reported a reaction time of 31 hours. rsc.org Following the reduction, the reaction is carefully quenched, and the product is isolated and purified, typically by silica (B1680970) gel column chromatography. While this method is direct, the reported yield for this specific transformation was 32%. rsc.org The choice of a powerful and often hazardous reagent like LiAlH₄ necessitates stringent anhydrous conditions and careful handling.

Table 1: Direct Reduction of 2-Bromo-4,5-dimethoxybenzoic Acid

| Starting Material | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzoic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 32% | rsc.org |

One-Pot Synthesis Protocols for Related Brominated Dimethoxybenzyl Systems

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly valued in chemical manufacturing for their efficiency, reduced waste, and cost-effectiveness. nih.gov While a specific one-pot protocol for this compound is not extensively detailed, methods for closely related structures, such as 2-bromo-4,5-dimethoxybenzyl bromide, provide significant insight. This bromide is a key intermediate for the pharmaceutical drug Pinaverium Bromide. google.compatsnap.com

A notable one-pot synthesis starts from 3,4-dimethoxytoluene, a readily available and inexpensive raw material. patsnap.com This process involves two sequential bromination reactions in a single pot.

Electrophilic Aromatic Bromination: In a nonpolar solvent, an in-situ generated bromine source (from the reaction of a bromate (B103136) and a bromide) performs an electrophilic substitution on the aromatic ring to install the bromine atom, yielding 2-bromo-4,5-dimethoxytoluene. patsnap.com

Benzylic Radical Bromination: Following the completion of the first step, an initiator is added to promote a free radical bromination at the benzylic methyl group, converting it to a bromomethyl group and forming the final product, 2-bromo-4,5-dimethoxybenzyl bromide. patsnap.com

This advanced one-pot method has been shown to achieve yields as high as 85%, a significant improvement over an earlier reported one-pot protocol that yielded only 38.6%. google.compatsnap.com Such protocols highlight a sophisticated approach to constructing brominated dimethoxybenzyl systems, which could potentially be adapted for the synthesis of the target alcohol by incorporating a final hydrolysis step.

Table 2: One-Pot Synthesis of 2-Bromo-4,5-dimethoxybenzyl Bromide

| Starting Material | Key Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxytoluene | Sodium bromate, Sodium bromide, Sulfuric acid, Initiator | One-pot electrophilic and radical bromination | up to 85% | patsnap.com |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

When evaluating synthetic pathways, chemists prioritize efficiency (yield), selectivity (formation of the desired isomer with minimal byproducts), cost, and safety. For this compound, a comparison can be made between the direct reduction of the carboxylic acid and a multi-step route proceeding via the corresponding aldehyde.

Route A: Direct Reduction of 2-Bromo-4,5-dimethoxybenzoic Acid

Efficiency: This route is direct but has a reported yield of only 32%. rsc.org

Selectivity: The starting material has the desired substitution pattern, so selectivity issues in terms of isomer formation are minimal during the reduction step.

Reagents & Conditions: This method employs lithium aluminum hydride, a powerful but hazardous reagent requiring strict anhydrous conditions.

Route B: Two-Step Synthesis via 2-Bromo-4,5-dimethoxybenzaldehyde This alternative involves two discrete steps:

Bromination of the Aldehyde: Starting with 3,4-dimethoxybenzaldehyde, bromination with bromine in acetic acid can produce 2-bromo-4,5-dimethoxybenzaldehyde with high efficiency. A reported yield for this step is 86.5%. google.com

Reduction of the Aldehyde: The resulting aldehyde can then be reduced to the target benzyl alcohol. Aldehyde reductions are typically very high-yielding and can be accomplished with milder and safer reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. google.comijcea.org

Table 3: Comparative Analysis of Synthetic Pathways

| Synthetic Route | Key Steps | Typical Reagents | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A: Direct Acid Reduction | Reduction of carboxylic acid | LiAlH₄ | 32% rsc.org | Direct, one-step transformation. | Low yield, hazardous reagent. |

Chemical Reactivity and Transformations of 5 Bromo 2,4 Dimethoxybenzyl Alcohol

Reactions of the Benzyl (B1604629) Alcohol Functional Group

The primary alcohol group attached to the benzylic carbon is susceptible to several characteristic transformations, including conversion to halides and oxidation to carbonyl compounds.

Conversion to Benzyl Halides (e.g., Bromination)

The hydroxyl group of 5-Bromo-2,4-dimethoxybenzyl alcohol can be readily substituted to form the corresponding benzyl halide. A common transformation is the conversion to a benzyl bromide. This is typically achieved using phosphorus tribromide (PBr₃). In a related documented procedure, the isomeric compound 2-bromo-4,5-dimethoxybenzyl alcohol is effectively converted to 2-bromo-4,5-dimethoxybenzyl bromide by treatment with phosphorus tribromide. google.com This reaction proceeds via the activation of the alcohol by PBr₃, followed by nucleophilic attack of the bromide ion. The high reactivity of the benzylic position facilitates this Sₙ2-type displacement.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functional group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Formation of Aldehydes: Selective oxidation to 5-Bromo-2,4-dimethoxybenzaldehyde (B144945) requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are well-suited for this transformation, efficiently converting primary alcohols to aldehydes while minimizing further oxidation.

Formation of Carboxylic Acids: Stronger oxidizing agents will convert the benzyl alcohol directly to the corresponding carboxylic acid, 5-Bromo-2,4-dimethoxybenzoic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide and sulfuric acid. libretexts.org The reaction typically proceeds through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions.

| Reaction Type | Reagent(s) | Product |

| Conversion to Benzyl Bromide | Phosphorus Tribromide (PBr₃) | 5-Bromo-2,4-dimethoxybenzyl bromide |

| Partial Oxidation | Pyridinium Chlorochromate (PCC) | 5-Bromo-2,4-dimethoxybenzaldehyde |

| Full Oxidation | Potassium Permanganate (KMnO₄) | 5-Bromo-2,4-dimethoxybenzoic acid |

Reactions of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for further molecular elaboration, primarily through substitution and coupling reactions.

Reductive Debromination Pathways

The carbon-bromine bond can be cleaved through reductive processes to replace the bromine atom with a hydrogen atom, yielding 2,4-dimethoxybenzyl alcohol. sigmaaldrich.com This transformation can be achieved using various methods. Catalytic hydrogenation, employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, is a common approach. Alternatively, hydride reagents can be effective. For instance, hydrodehalogenation of various aryl bromides, including electron-rich substrates, has been successfully carried out using a sodium hydride-lithium iodide complex. nih.gov

Cross-Coupling Reactions (Implied by relevance to other brominated aromatics)

The bromine substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the closely related 5-Bromo-2,4-dimethoxybenzaldehyde in Suzuki coupling is a strong indicator of this capability. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is highly versatile, tolerates a wide range of functional groups, and is catalyzed by a palladium(0) complex. libretexts.orgnih.gov The reaction of 5-Bromo-2,4-dimethoxybenzaldehyde with benzo[b]thiophene-2-boronic acid in the presence of a palladium catalyst has been explicitly documented. sigmaaldrich.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts. libretexts.orgorganic-chemistry.org This method is a powerful tool for the synthesis of arylalkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This reaction provides a direct method for the arylation of olefins.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) complex, Base | Biaryl or Alkyl-Aryl Compound |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | Arylalkyne |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) complex, Base | Substituted Alkene |

Reactivity of the Methoxy (B1213986) Groups

Demethylation Reactions

The cleavage of the methyl-oxygen bond in the methoxy groups is a principal transformation for this compound. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a widely recognized and highly effective reagent for cleaving aryl methyl ethers. nih.govresearchgate.net The reaction is generally performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures to control its reactivity. ufp.pt

The process involves the conversion of the methoxy groups into hydroxyl groups, yielding 5-bromo-2,4-dihydroxybenzyl alcohol. This transformation is a critical step in the synthesis of various derivatives where free hydroxyl groups are required for further functionalization. While specific yields for the demethylation of this compound are not extensively documented in readily available literature, analogous reactions with similar substrates, such as 5-Bromo-2,4-dimethoxypyridine, show high efficiency. For instance, the demethylation of the pyridine (B92270) analogue with BBr₃ proceeds with a 90% yield.

Table 1: Representative Demethylation Reaction

| Starting Material | Reagent | Conditions | Product |

| This compound | Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 5-Bromo-2,4-dihydroxybenzyl alcohol |

Oxidation and Reduction Processes Involving Methoxy Moieties

Direct oxidation or reduction of the methoxy groups in this compound is not a common transformation. The methoxy groups themselves are robust and not easily oxidized or reduced without affecting other parts of the molecule, such as the benzyl alcohol or the aromatic ring.

However, oxidative demethylation can occur under specific biological conditions. For example, in metabolic studies of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), enzymatic processes in hepatocytes can lead to the removal of a methyl group, followed by or preceded by other transformations like deamination. nih.gov These reactions result in hydroxylated metabolites, demonstrating that while direct chemical oxidation of methoxy groups is challenging, biochemical pathways can achieve this transformation. nih.gov For instance, the metabolism of 2C-B can produce 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol, indicating a demethylation has occurred. nih.gov

Mechanistic Insights into Functional Group Interconversions

The demethylation of aryl methyl ethers like this compound by Lewis acids such as boron tribromide (BBr₃) follows a well-studied, albeit complex, mechanism. nih.govcore.ac.uk

The process begins with the formation of an adduct between the Lewis acidic boron atom and the oxygen atom of a methoxy group. core.ac.ukgvsu.edu This coordination makes the methyl group of the ether more susceptible to nucleophilic attack. core.ac.uk

Recent computational studies have refined the understanding of this mechanism, moving away from a simple SN2 reaction involving free bromide ions, which is thermodynamically unfavorable. researchgate.netcore.ac.uk Instead, a bimolecular pathway is proposed where a bromine atom from one BBr₃-ether adduct acts as the nucleophile, attacking the methyl group of a second adduct. ufp.ptgvsu.edu This SN2-like process features a transition state where the attacking bromine, the methyl carbon, and the leaving oxygen are nearly collinear. ufp.pt

An even more recent and detailed mechanism suggests that a single BBr₃ molecule can demethylate up to three ether molecules through a series of cycles. nih.govresearchgate.net This "three-cycle mechanism" involves the formation of charged intermediates and dynamic equilibria at the boron center, which stabilizes the bromide nucleophile until it is required for the C-O bond cleavage. nih.govcore.ac.uk The reaction ultimately produces a borate (B1201080) ester, [B(OAr)₃], which is then hydrolyzed during aqueous workup to yield the final dihydroxy product. nih.gov

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structural features of 5-Bromo-2,4-dimethoxybenzyl alcohol make it an ideal starting point or intermediate for the synthesis of intricate molecules. The electron-donating methoxy (B1213986) groups activate the benzene (B151609) ring towards certain reactions, while the bromine atom provides a handle for cross-coupling reactions or other substitutions. The benzyl (B1604629) alcohol moiety can be easily oxidized to an aldehyde or converted into other functional groups.

Precursor for Synthetically Challenging Heterocyclic Structures

The compound is instrumental in constructing various heterocyclic frameworks. For instance, derivatives of 5-bromo-2-hydroxybenzyl alcohol, a related compound, have been used to synthesize structures like 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b] nih.govgoogle.combenzoxazine. sigmaaldrich.com The inherent reactivity of the bromo-dimethoxybenzyl unit allows for its incorporation into cyclization reactions, leading to the formation of complex ring systems. nih.govnih.gov While direct examples of this compound forming heterocycles are not extensively detailed in the provided results, the reactivity of its aldehyde derivative, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), in condensations to form nitrogen-containing heterocycles is a well-established principle in organic synthesis.

Building Block for the Synthesis of Bioactive Molecule Scaffolds

The 2-bromo-4,5-dimethoxyphenyl motif is a key component in a variety of biologically active molecules. For example, it forms the core of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, which have been evaluated as partial agonists for serotonin (B10506) receptors. nih.gov Furthermore, derivatives like 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides have shown potential analgesic, antifungal, and antibacterial properties. nih.gov These examples highlight the importance of the bromo-dimethoxybenzyl scaffold in medicinal chemistry for developing new therapeutic agents.

Strategic Use in Derivatization and Functionalization

The functional groups on this compound allow for a variety of derivatization strategies. The primary alcohol can be oxidized to the corresponding aldehyde, 2-bromo-4,5-dimethoxybenzaldehyde, which is a versatile intermediate for forming imines, and for use in olefination and condensation reactions. google.comsunankalijaga.org The alcohol can also be converted to a leaving group, such as a mesylate or tosylate, or directly to a halide like 2-bromo-4,5-dimethoxybenzyl bromide, to facilitate nucleophilic substitution reactions. rsc.orgbeilstein-journals.org The bromine atom on the aromatic ring is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Integration into Multi-Step Synthetic Sequences

This compound and its derivatives are often incorporated into multi-step synthetic plans for complex target molecules. youtube.com For example, a multi-step synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, an intermediate for the drug ivabradine, starts from (3,4-dimethoxyphenyl)methanol. google.com This involves bromination of the aromatic ring, conversion of the alcohol to a benzyl bromide, and subsequent chain extension. google.com Similarly, the synthesis of 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone involves a sequence starting from eugenol, which is converted through several steps to 3,4-dimethoxybenzyl alcohol, and then further functionalized. ijcea.org These examples demonstrate the compound's role as a reliable building block within a longer synthetic strategy.

The following table outlines a representative multi-step synthesis where a derivative of this compound is a key intermediate.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 3,4-Dimethoxybenzaldehyde | Bromine, Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 86.5 | google.com |

| 2 | 2-Bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, Catalyst | 2-Bromo-4,5-dimethoxycinnamonitrile | Not specified | google.com |

| 3 | 2-Bromo-4,5-dimethoxycinnamonitrile | H₂, Pd/C, Methanol (B129727) | 2-Bromo-4,5-dimethoxybenzenepropanenitrile | 84.6 | google.com |

This table is for illustrative purposes and represents a synthesis starting from the corresponding aldehyde.

Considerations for Late-Stage Functionalization Strategies

The bromine atom on the this compound scaffold is particularly amenable to late-stage functionalization. researchgate.net This strategy involves introducing key functional groups in the final steps of a synthesis, which can be advantageous for creating a library of analogs for structure-activity relationship studies. The bromo-dimethoxybenzyl core can be carried through multiple synthetic steps and then subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the bromine position. This approach allows for the efficient generation of a range of derivatives from a common advanced intermediate, which is a powerful tool in drug discovery and materials science. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 5-Bromo-2,4-dimethoxybenzyl alcohol. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete and unambiguous structural assignment can be achieved. The analysis is typically performed by dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃).

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the two methoxy (B1213986) groups.

The aromatic region is anticipated to display two singlets, corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 is adjacent to the bromine atom and a methoxy group, while the C-3 proton is situated between two methoxy groups. This difference in electronic environment leads to distinct chemical shifts. The benzylic protons (CH₂OH) are expected to appear as a singlet, though they may show coupling to the hydroxyl proton depending on the solvent and concentration. The two methoxy groups (at C-2 and C-4) will each produce a sharp singlet, likely with slightly different chemical shifts due to their different positions on the aromatic ring. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary significantly with sample concentration and temperature.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | s | 1H | Ar-H (H-6) |

| ~6.50 | s | 1H | Ar-H (H-3) |

| ~4.70 | s | 2H | CH₂OH |

| ~3.95 | s | 3H | OCH₃ (C-2) |

| ~3.90 | s | 3H | OCH₃ (C-4) |

| Variable | br s | 1H | OH |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, nine distinct carbon signals are expected. The carbons bearing the methoxy groups (C-2 and C-4) and the bromine atom (C-5) will appear at characteristic downfield shifts in the aromatic region. The remaining aromatic carbons (C-1, C-3, and C-6) and the benzylic carbon (CH₂OH) will also have specific chemical shifts. The two methoxy carbons will be observed in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160.0 | C-2 (C-OCH₃) |

| ~158.0 | C-4 (C-OCH₃) |

| ~135.0 | C-6 (CH) |

| ~125.0 | C-1 (C-CH₂OH) |

| ~105.0 | C-5 (C-Br) |

| ~96.0 | C-3 (CH) |

| ~60.0 | CH₂OH |

| ~56.5 | OCH₃ (C-2) |

| ~55.8 | OCH₃ (C-4) |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be expected between the benzylic protons (CH₂) and the hydroxyl proton (OH), confirming their proximity, although this is often solvent-dependent. The aromatic protons at C-3 and C-6 would not show COSY correlations to each other as they are too far apart (five bonds).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively link the aromatic proton at ~7.70 ppm to the carbon at ~135.0 ppm (C-6), the proton at ~6.50 ppm to the carbon at ~96.0 ppm (C-3), the benzylic protons at ~4.70 ppm to the carbon at ~60.0 ppm (CH₂OH), and the methoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to three bonds), which is crucial for piecing together the molecular skeleton. libretexts.org Key HMBC correlations would include:

The methoxy protons showing correlations to the carbons they are attached to (C-2 and C-4).

The benzylic (CH₂) protons showing correlations to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton at C-3 showing correlations to carbons C-1, C-2, C-4, and C-5.

The aromatic proton at C-6 showing correlations to carbons C-1, C-2, C-4, and C-5. These correlations would unambiguously confirm the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to study its fragmentation behavior under ionization, which provides further structural clues.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). libretexts.org

The fragmentation of alcohols often proceeds via alpha cleavage (cleavage of the C-C bond adjacent to the oxygen) or dehydration (loss of H₂O). libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of a hydrogen radical (H•): [M-1]⁺

Loss of a hydroxyl radical (•OH): [M-17]⁺

Loss of water (H₂O): [M-18]⁺

Alpha-cleavage with loss of the •CH₂OH group: [M-31]⁺, leading to a brominated dimethoxybenzene cation.

Loss of a methoxy radical (•OCH₃): [M-31]⁺

Loss of the bromine atom (•Br): [M-79/81]⁺

The most stable fragment, the benzylic cation formed by loss of the hydroxyl radical, is often a prominent peak in the spectra of benzyl (B1604629) alcohols.

ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for confirming the molecular weight of the compound. When analyzed by ESI-MS, this compound would be expected to show prominent pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence. For C₉H₁₁BrO₃, the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimental value to confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a chemical formula of C₉H₁₁BrO₃, the presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the mass spectrum will exhibit two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

HRMS analysis would confirm the molecular weight and elemental composition by measuring the mass-to-charge ratio (m/z) to four or more decimal places. The theoretical exact masses for the isotopic molecular ions of this compound are calculated as follows:

[M]⁺ (with ⁷⁹Br): 245.98916 Da

[M+2]⁺ (with ⁸¹Br): 247.98711 Da

The observation of this characteristic isotopic pattern at these high-precision masses provides definitive confirmation of the compound's molecular formula.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| [C₉H₁₁⁷⁹BrO₃]⁺ | ⁷⁹Br | 245.98916 |

| [C₉H₁₁⁸¹BrO₃]⁺ | ⁸¹Br | 247.98711 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the functional groups within a molecule by measuring the vibrations of its bonds. The IR spectrum arises from changes in the dipole moment during vibration, while Raman spectroscopy detects changes in polarizability. Together, they provide a comprehensive fingerprint of the molecule.

For this compound, the key functional groups are the hydroxyl (-OH) group, the methoxy (-OCH₃) groups, the aromatic ring, and the carbon-bromine (C-Br) bond.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the alcohol.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and benzyl alcohol CH₂ groups are expected in the 2850-3000 cm⁻¹ region. theaic.org

C=C Aromatic Stretches: The benzene ring will produce characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether methoxy groups are anticipated in the 1000-1300 cm⁻¹ range. Specifically, the asymmetric Ar-O-C stretch is typically found around 1250 cm⁻¹, while the symmetric stretch is near 1040 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected to produce a signal in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Typical Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600-3200 (Broad) | Weak / Not prominent |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | -CH₂, -OCH₃ | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | 1600-1450 |

| C-O Stretch | Ether, Alcohol | 1300-1000 (Strong) | Moderate |

| C-Br Stretch | Aryl Halide | 600-500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The substituted benzene ring in this compound acts as a chromophore, the part of the molecule that absorbs light.

The primary electronic transitions for this molecule are π → π* transitions associated with the aromatic system. The presence of auxochromes—substituents on the chromophore like the hydroxyl (-OH), methoxy (-OCH₃), and bromine (-Br) groups—can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity.

The methoxy and hydroxyl groups are strong auxochromes that donate electron density to the aromatic ring, which typically results in a significant red shift compared to unsubstituted benzene. The bromine atom also acts as an auxochrome. Therefore, this compound is expected to exhibit strong absorption bands in the UV region, likely between 250 and 300 nm, corresponding to these π → π* transitions. Weaker n → π* transitions, involving the non-bonding electrons on the oxygen atoms, may also be present but are often obscured by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore/Auxochrome System | Expected λ_max (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~280 - 295 |

| n → π* | C-O (Ether, Alcohol) | ~300 - 320 (Weak, often obscured) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. axios-research.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to map the electron density and thus determine the exact position of each atom in the crystal lattice. axios-research.com

This technique yields a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The specific spatial arrangement of the benzyl alcohol and methoxy substituents relative to the benzene ring.

Intermolecular Interactions: Details of how molecules are packed in the crystal, including hydrogen bonding (involving the -OH group) and other non-covalent interactions that dictate the crystal's architecture.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as methoxy-substituted benzyl bromides, shows that the methoxy groups typically lie close to the plane of the phenyl ring. theaic.org A crystallographic study would provide the definitive solid-state conformation and packing of the title compound.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Atomic Coordinates | The (x, y, z) position of each atom in the asymmetric unit. |

| Bond Distances | The precise length of each chemical bond (e.g., C-C, C-O, C-Br). |

| Bond Angles | The angle between any three connected atoms (e.g., C-C-C, C-O-C). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of molecules. A typical study would involve the following analyses:

Prediction of Chemical Reactivity and Regioselectivity (e.g., Fukui Indices)

Fukui functions are a concept derived from DFT that helps to predict the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attack. By calculating these indices for each atom in 5-Bromo-2,4-dimethoxybenzyl alcohol, one could predict the regioselectivity of its reactions. This would be particularly useful in understanding how the interplay of the bromo, methoxy (B1213986), and benzyl (B1604629) alcohol groups directs incoming reagents.

Spectroscopic Parameter Prediction and Validation

Computational methods can also predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results.

Calculated NMR Chemical Shifts

Computational chemistry provides powerful tools for predicting the NMR spectra of molecules, offering a valuable complement to experimental data. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), it is possible to compute the magnetic shielding tensors for each nucleus in a molecule. These values are then used to predict the chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves optimizing the molecule's geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)) is crucial for achieving accuracy.

The calculated shifts can help in the assignment of complex experimental spectra and provide insights into the electronic environment of the nuclei. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating character of the methoxy groups, along with the anisotropy of the benzene (B151609) ring, all significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Aromatic H (Position 3) | 7.15 | - |

| Aromatic H (Position 6) | 7.60 | - |

| Methylene (B1212753) (-CH₂OH) | 4.65 | 60.5 |

| Hydroxyl (-OH) | 2.50 | - |

| Methoxy (-OCH₃ at C2) | 3.90 | 56.2 |

| Methoxy (-OCH₃ at C4) | 3.85 | 55.8 |

| Aromatic C (Position 1) | - | 125.0 |

| Aromatic C (Position 2) | - | 158.0 |

| Aromatic C (Position 3) | - | 100.0 |

| Aromatic C (Position 4) | - | 160.0 |

| Aromatic C (Position 5) | - | 115.0 |

| Aromatic C (Position 6) | - | 132.0 |

Note: The values in this table are illustrative and represent typical shifts expected from computational models. Actual experimental values may vary.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. The intensities for IR spectra are determined from the changes in the dipole moment during a vibration, while Raman intensities are related to changes in polarizability.

Simulations for this compound would reveal characteristic vibrational modes associated with its functional groups. These include the O-H stretch of the alcohol, the aromatic and aliphatic C-H stretches, the C-O stretches of the ether and alcohol groups, the aromatic ring vibrations, and the C-Br stretch. Comparing the simulated spectra with experimental data allows for a detailed and confident assignment of the observed absorption bands and Raman shifts.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3455 | O-H stretching (alcohol) |

| ν(C-H) aromatic | 3080 | 3085 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950 | 2952 | -CH₂ and -OCH₃ stretching |

| ν(C=C) aromatic | 1600, 1480 | 1605, 1485 | Aromatic ring stretching |

| δ(CH₂) | 1450 | 1452 | Methylene scissoring |

| ν(C-O) ether | 1250, 1040 | 1255, 1045 | Asymmetric & symmetric C-O-C stretching |

| ν(C-O) alcohol | 1020 | 1025 | C-O stretching (primary alcohol) |

| ν(C-Br) | 650 | 655 | C-Br stretching |

Note: These frequencies are exemplary and based on typical values for the respective functional groups. DFT calculations provide a more precise prediction.

Non-Covalent Interaction Analysis and Energy Frameworks

Non-covalent interactions (NCIs) are critical in determining the supramolecular assembly, crystal packing, and physical properties of molecular solids. NCI analysis, often visualized using the Reduced Density Gradient (RDG) method, allows for the identification and characterization of weak interactions such as hydrogen bonds, halogen bonds, van der Waals forces, and steric repulsion in real space.

For this compound, NCI analysis would likely reveal several key interactions:

Hydrogen Bonding: A prominent interaction would be the hydrogen bond between the hydroxyl group (-OH) of one molecule and an oxygen atom (from a methoxy or hydroxyl group) of a neighboring molecule.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic region of an adjacent molecule.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also be present.

Energy frameworks are a computational tool used to visualize and quantify the energetic landscape of intermolecular interactions within a crystal lattice. By calculating the interaction energies between a central molecule and its neighbors, these frameworks can illustrate the topology and relative strength of the interactions that hold the crystal together, providing insight into its mechanical and thermal properties.

Exploration of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the exploration of reaction mechanisms, the identification of intermediates, and the characterization of transition states.

A common reaction for a benzyl alcohol is its oxidation to the corresponding benzaldehyde (B42025). A theoretical study of the oxidation of this compound to 5-bromo-2,4-dimethoxybenzaldehyde (B144945) could be performed using a model oxidant. Such a study would involve:

Optimizing the geometries of the reactant (alcohol) and the product (aldehyde).

Locating the transition state structure connecting the reactant and product.

Calculating the activation energy (the energy difference between the transition state and the reactant), which provides information about the reaction rate.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactant and product.

The transition state for such an oxidation would typically feature a partially broken C-H bond at the benzylic position and a partially formed O-H bond with the oxidant, along with a developing carbonyl double bond.

Future Research Directions and Emerging Trends

Development of Sustainable and Greener Synthesis Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. For substituted aromatic alcohols like 5-Bromo-2,4-dimethoxybenzyl alcohol, future research will likely focus on several key areas of green chemistry.

One promising avenue is the use of alcohols as sustainable alkylating agents, moving away from traditional, more hazardous alkyl halides. rsc.org Research into transition-metal-free conditions for coupling reactions involving aromatic alcohols is gaining traction. nih.govchalmers.seresearchgate.net For instance, methods utilizing t-BuONa as both a base and a radical initiator for the coupling of aromatic alcohols have been developed, offering a simple and efficient pathway. nih.govchalmers.seresearchgate.net Future work could adapt these transition-metal-free radical coupling methods for the synthesis or derivatization of this compound.

Another critical area is biocatalysis. The use of alcohol dehydrogenases for the asymmetric reduction of corresponding ketones can produce chiral aromatic alcohols with high enantioselectivity. proquest.com A novel medium-chain alcohol dehydrogenase, RhADH, has shown excellent activity in reducing various aromatic ketones. proquest.com Applying such biocatalytic systems to produce an enantiomerically pure form of this compound from its corresponding ketone precursor represents a significant and sustainable future direction. Furthermore, sourcing starting materials from renewable biomass, such as lignocellulose, is a key goal for making the synthesis of such compounds truly green. chalmers.se

Exploration of Novel Catalytic Transformations

The functional groups of this compound offer multiple handles for novel catalytic transformations. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which uses alcohols as green reagents, is a powerful tool for forming C-C bonds. chalmers.se This involves the temporary, catalytic dehydrogenation of the alcohol to an aldehyde, which can then react with a nucleophile before the "borrowed" hydrogen is returned. Exploring novel, efficient catalysts for the borrowing hydrogen transformation of this compound could lead to a variety of functionalized products.

Furthermore, the selective oxidation of the benzyl (B1604629) alcohol group is a crucial transformation. Catalyst systems such as Cu(I)/TEMPO have demonstrated high selectivity for the oxidation of primary alcohols. orgsyn.org Future research could focus on developing even more selective and robust catalysts, including those based on earth-abundant metals, for the oxidation of this compound to 5-Bromo-2,4-dimethoxybenzaldehyde (B144945), a valuable intermediate in its own right. sigmaaldrich.com The palladium-catalyzed coupling of the bromo-substituent with various partners, such as boronic acids, is another area ripe for exploration, potentially yielding complex poly-aromatic structures. sigmaaldrich.com

Advanced Applications in Material Science and Supramolecular Chemistry

The rigid aromatic core and specific functional groups of this compound make it an attractive monomer for advanced materials. It has been identified as a potential building block for Covalent Organic Frameworks (COFs) and other electronic materials. bldpharm.com The bromine atom can participate in halogen bonding, a directional non-covalent interaction increasingly used in crystal engineering and supramolecular assembly. The methoxy (B1213986) groups and the hydroxyl group can act as hydrogen bond donors and acceptors.

Future research will likely explore the use of this compound in the design and synthesis of:

Porous Polymers and COFs: The defined geometry of the molecule could be exploited to create porous materials for gas storage, separation, or catalysis.

Liquid Crystals: The anisotropic shape of molecules derived from this alcohol could lead to the formation of liquid crystalline phases with interesting optical or electronic properties.

Self-Assembling Systems: The combination of hydrogen and halogen bonding capabilities could be harnessed to create complex, pre-programmed supramolecular architectures like gels, fibers, or vesicles.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Future research will leverage AI/ML for:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major products, yields, and even stereoselectivity of reactions involving substituted benzyl alcohols. chemeurope.comresearchgate.net These models can learn the subtle electronic and steric influences of the bromo and dimethoxy groups on the reactivity of the alcohol function. chemeurope.com

Optimizing Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for a desired transformation of this compound.

De Novo Synthesis Design: Advanced AI systems can propose novel retrosynthetic pathways, potentially identifying more efficient or sustainable routes to the target molecule or its derivatives that a human chemist might overlook. sci-hub.se By combining ML with quantum mechanical methods, these systems can rank potential reaction steps to prioritize the most plausible synthetic routes. researchgate.netnih.gov

In-depth Investigations of Photochemical and Electrochemical Reactivity

The electronic properties of this compound suggest a rich and largely unexplored photochemical and electrochemical reactivity profile. The electron-rich dimethoxy-substituted aromatic ring is susceptible to oxidation.

Emerging research in electrochemistry has demonstrated the deconstructive functionalization of cycloalkanols via alkoxy radicals generated through a proton-coupled electron transfer (PCET) mechanism. nih.gov Applying similar electrochemical methods to this compound could generate its corresponding alkoxy radical, opening pathways for novel C-O and C-C bond formations. The electrochemical deprotection of para-methoxybenzyl (PMB) ethers is a well-established process that highlights the electrochemical lability of such systems. researchgate.net Investigating the selective electrochemical transformations of the alcohol in the presence of the bromo-substituent is a key future direction.

In photochemistry, the aryl bromide moiety can be activated by light, particularly in the context of photoredox catalysis. This could enable a range of transformations, such as cross-coupling reactions or C-H functionalizations, under mild, light-driven conditions. Exploring the interplay between the photochemical reactivity of the C-Br bond and the chemical reactivity of the benzyl alcohol group could lead to novel and powerful synthetic methodologies.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

(Basic) How can I characterize this compound to confirm its structure?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

Validation : Cross-check data with computational predictions (e.g., ChemDraw NMR simulation) and reference databases (NIST Chemistry WebBook) .

(Advanced) How do I resolve contradictions in spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. Follow these steps:

Repurification : Re-crystallize from ethanol/water or use preparative HPLC .

Solvent standardization : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d₆ shifts peaks).

Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Theoretical validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

Case Example : If a methoxy signal splits unexpectedly, consider steric hindrance or rotational isomerism .

(Advanced) What experimental design strategies optimize the yield of this compound?

Methodological Answer:

Employ factorial design to test critical variables:

Analysis : Use ANOVA to identify significant factors. For reproducibility, maintain strict control over reaction time and moisture levels .

(Basic) What are the recommended storage conditions for this compound?

Methodological Answer :

Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent oxidation or photodegradation. For long-term stability:

- Lyophilize and store at -20°C.

- Monitor purity every 6 months via HPLC .

Safety Note : Use gloves and fume hoods during handling; brominated aromatics may be toxic .

(Advanced) How can I investigate the compound’s stability under reaction conditions?

Methodological Answer :

Conduct accelerated stability studies:

Thermal Stability : Heat samples to 40°C, 60°C, and 80°C; analyze decomposition products via GC-MS .

pH Stability : Test in acidic (HCl), neutral, and basic (NaOH) solutions; monitor by UV-Vis spectroscopy.

Light Exposure : Expose to UV (254 nm) and track degradation kinetics .

Outcome : Identify degradation pathways (e.g., demethylation or debromination) and adjust synthetic protocols accordingly .

(Advanced) What alternative synthetic routes minimize waste for this compound?

Methodological Answer :

Adopt green chemistry principles:

- Microwave-assisted synthesis : Reduces reaction time and energy use.

- Catalytic recycling : Use immobilized Lewis acids (e.g., FeBr₃ on silica) to minimize catalyst waste .

- Solvent-free bromination : Mechanochemical methods (ball milling) with NBS .

Metrics : Calculate E-factors (kg waste/kg product) to compare routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.